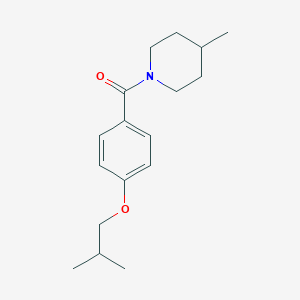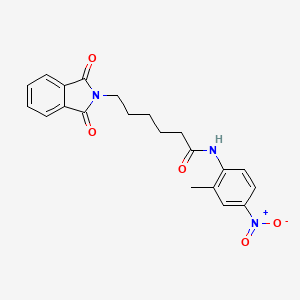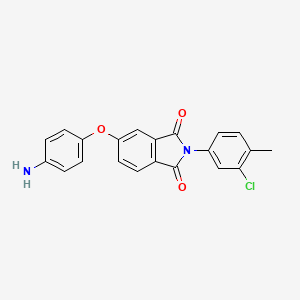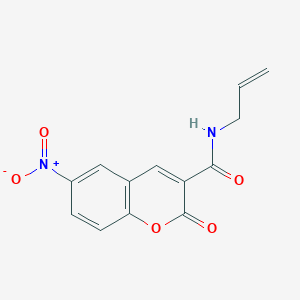
1-(4-isobutoxybenzoyl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-isobutoxybenzoyl)-4-methylpiperidine, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBMP belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-isobutoxybenzoyl)-4-methylpiperidine involves the inhibition of acetylcholinesterase and the modulation of dopamine levels. 1-(4-isobutoxybenzoyl)-4-methylpiperidine binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease. 1-(4-isobutoxybenzoyl)-4-methylpiperidine also increases the levels of dopamine by inhibiting the activity of monoamine oxidase, an enzyme that is responsible for the breakdown of dopamine.
Biochemical and Physiological Effects:
1-(4-isobutoxybenzoyl)-4-methylpiperidine has been found to exhibit a wide range of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and dopamine levels, 1-(4-isobutoxybenzoyl)-4-methylpiperidine has been found to modulate the levels of other neurotransmitters such as serotonin and norepinephrine. 1-(4-isobutoxybenzoyl)-4-methylpiperidine has also been found to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-isobutoxybenzoyl)-4-methylpiperidine is its high specificity for acetylcholinesterase and monoamine oxidase. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of 1-(4-isobutoxybenzoyl)-4-methylpiperidine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For research on 1-(4-isobutoxybenzoyl)-4-methylpiperidine include the development of more efficient synthesis methods and the investigation of its effects on other neurotransmitter systems and neurological disorders.
Métodos De Síntesis
The synthesis of 1-(4-isobutoxybenzoyl)-4-methylpiperidine involves the reaction between 4-isobutoxybenzoyl chloride and 4-methylpiperidine in the presence of a base such as triethylamine. The reaction proceeds via an intermediate, which is then hydrolyzed to yield 1-(4-isobutoxybenzoyl)-4-methylpiperidine. The yield of 1-(4-isobutoxybenzoyl)-4-methylpiperidine can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
1-(4-isobutoxybenzoyl)-4-methylpiperidine has been extensively studied for its potential therapeutic applications. One of the key areas of research is the treatment of Alzheimer's disease. 1-(4-isobutoxybenzoyl)-4-methylpiperidine has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(4-isobutoxybenzoyl)-4-methylpiperidine can increase the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Another area of research is the treatment of Parkinson's disease. 1-(4-isobutoxybenzoyl)-4-methylpiperidine has been found to increase the levels of dopamine, a neurotransmitter that is depleted in Parkinson's disease. By increasing the levels of dopamine, 1-(4-isobutoxybenzoyl)-4-methylpiperidine can alleviate the symptoms of Parkinson's disease.
Propiedades
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(2-methylpropoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)12-20-16-6-4-15(5-7-16)17(19)18-10-8-14(3)9-11-18/h4-7,13-14H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSINIESSBGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[4-(2-methylpropoxy)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5130593.png)

![8-[(2-hydroxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5130606.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130623.png)


![2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5130642.png)
![N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5130647.png)
![2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5130664.png)


